molecular formula C17H16ClNO3 B13785858 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one CAS No. 26207-24-9

6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one

Cat. No.: B13785858
CAS No.: 26207-24-9
M. Wt: 317.8 g/mol
InChI Key: OFULJDBLNLYXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is a synthetic xanthone derivative. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a chloro, dimethylamino, and methoxy substituent, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the xanthone core: The xanthone core can be synthesized through the cyclization of appropriate benzophenone derivatives under acidic conditions.

    Introduction of the chloro substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Dimethylamino group addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Methoxy group addition: The methoxy group is typically introduced through methylation using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthone derivatives.

Scientific Research Applications

6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it may modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one: Similar structure but with a diethylamino group instead of a dimethylamino group.

    3,6-Bis(dimethylamino)-9H-xanthen-9-one: Contains two dimethylamino groups, providing different chemical and biological properties.

Uniqueness

6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its chloro, dimethylamino, and methoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

CAS No.

26207-24-9

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

6-chloro-4-[(dimethylamino)methyl]-3-methoxyxanthen-9-one

InChI

InChI=1S/C17H16ClNO3/c1-19(2)9-13-14(21-3)7-6-12-16(20)11-5-4-10(18)8-15(11)22-17(12)13/h4-8H,9H2,1-3H3

InChI Key

OFULJDBLNLYXEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC3=C(C2=O)C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.